2-Bromo-5-(trifluoromethyl)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUJVSYFWBBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Pyridin 4 Amine and Its Analogs
Precursor Synthesis and Halogenation Strategies
The construction of the target molecule relies heavily on the strategic synthesis of appropriately substituted pyridine (B92270) precursors, followed by precise halogenation reactions.
Regioselective Bromination of Pyridine Scaffolds
The direct bromination of pyridine rings is a cornerstone of synthesizing halogenated pyridine intermediates. The regioselectivity of this electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the ring. For instance, in the synthesis of an analog, 2-amino-3-bromo-5-trifluoromethylpyridine, the starting material is 2-amino-5-trifluoromethylpyridine. google.com The amino group is an activating, ortho-para directing group, while the trifluoromethyl group is a deactivating, meta-directing group. This electronic influence directs the incoming bromine electrophile to the 3-position.
A typical procedure involves dissolving the 2-amino-5-trifluoromethylpyridine in a solvent like acetic acid, followed by the dropwise addition of bromine while cooling the reaction mixture. google.com
| Starting Material | Reagent | Solvent | Key Condition | Product |
| 2-Amino-5-trifluoromethylpyridine | Bromine (Br₂) | Acetic Acid | Ice water cooling | 2-Amino-3-bromo-5-trifluoromethylpyridine |
This table illustrates a specific example of regioselective bromination on a substituted pyridine ring. google.com
The development of regioselective bromination techniques is crucial as aryl bromides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com
Introduction of the Trifluoromethyl Moiety onto Pyridine Rings
The trifluoromethyl (-CF₃) group is a key feature of many modern agrochemicals and pharmaceuticals due to its unique physicochemical properties. nih.gov There are three primary methods for preparing trifluoromethylpyridine (TFMP) derivatives:
Halogen Exchange: This is one of the most common industrial methods, which involves the chlorination and subsequent fluorination of picoline (methylpyridine). nih.gov For example, 3-picoline can be converted into intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) through vapor-phase chlorination/fluorination at high temperatures (>300°C) over transition metal-based catalysts. nih.gov
Pyridine Ring Construction: This method involves building the pyridine ring from a building block that already contains the trifluoromethyl group. nih.gov
Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto a pre-formed pyridine ring. This can be achieved through substitution reactions with bromo- or iodopyridines using a trifluoromethyl active species, such as a copper-trifluoromethyl reagent (Chen's reagent). nih.govacs.org This method was employed in a first-generation synthesis of an intermediate for the drug divarasib. acs.org
| Method | Precursor Example | Key Reagents/Conditions | Product Type |
| Halogen Exchange | 3-Picoline | Cl₂, HF, High Temp (>300°C), Catalyst | 2-Chloro-5-(trifluoromethyl)pyridine |
| Direct Trifluoromethylation | Iodopyridine derivative | Copper-mediated CF₃ source (e.g., Chen's reagent) | Trifluoromethylated pyridine |
This table summarizes major strategies for introducing a trifluoromethyl group onto a pyridine ring. nih.govacs.org
Interconversion of Halogenated Pyridines
The conversion of one halogen for another on the pyridine ring is a useful synthetic tool. A notable example is the chlorine-to-bromine exchange. In the synthesis of a key intermediate for divarasib, a 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine (B8245518) derivative was converted to the corresponding 6-bromo compound. acs.org This transformation was achieved by using a 40 wt % aqueous hydrobromic acid (HBr) solution. acs.org This type of halogen exchange allows for the fine-tuning of reactivity in subsequent cross-coupling or substitution reactions.
Amination Approaches to Pyridin-4-amine Derivatives
The introduction of the amine group at the 4-position of the pyridine ring is a critical step. This is typically accomplished through nucleophilic aromatic substitution, where a halogen atom is displaced by an amine nucleophile.
Nucleophilic Aromatic Substitution (SNAr) Amination
Nucleophilic aromatic substitution (SNAr) is a primary method for forming C-N bonds on electron-deficient aromatic rings like pyridine. The reaction proceeds via an addition-elimination mechanism. youtube.comlibretexts.org A nucleophile attacks the carbon atom bearing a leaving group (like a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.comlibretexts.org
The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. The ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the 2- or 4-positions. vaia.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, further activates the ring towards nucleophilic attack, making the SNAr reaction more facile.
While many modern amination reactions rely on transition-metal catalysis (e.g., Buchwald-Hartwig amination), uncatalyzed SNAr reactions are frequently used for activated substrates like halogenated trifluoromethylpyridines. nih.gov These protocols often require forcing conditions, such as high temperatures and pressures.
Patented procedures describe the synthesis of various amino-trifluoromethyl-halogenopyridines by reacting a di-halogenated trifluoromethylpyridine with ammonia (B1221849). google.com These reactions are typically carried out in a sealed vessel, such as an autoclave, at temperatures ranging from 50°C to 180°C, with a preferred range of 100°C to 150°C. google.com The nucleophile can be aqueous ammonia or liquid ammonia. google.com The high temperature and pressure are necessary to overcome the activation energy for the substitution, especially without a catalyst.
| Substrate | Nucleophile | Temperature | Pressure | Product |
| 2-Halogeno-trifluoromethyl-halogenopyridine | Aqueous Ammonia or Liquid Ammonia | 100°C - 150°C | Elevated (in autoclave) | 2-Amino-trifluoromethyl-halogenopyridine |
| 2-Chloro-4,6-bis(trifluoromethyl)pyridine | 40% Aqueous Ammonia | 150°C | ~26 atm | 2-Amino-4,6-bis(trifluoromethyl)pyridine |
This table presents typical conditions for the uncatalyzed amination of activated halopyridines. google.comgoogle.com
The success of these uncatalyzed reactions hinges on the electronic activation provided by both the pyridine nitrogen and the electron-withdrawing trifluoromethyl group.
Base-Promoted Amination in Aqueous Media
Base-promoted amination represents a direct and often environmentally benign approach for the synthesis of aminopyridines. This method typically involves the reaction of a halogenated pyridine with an amine source in the presence of a strong base. Utilizing water as a solvent is a key aspect of making these processes greener.
Research into the amination of polyhalogenated pyridines has shown that strong bases like sodium tert-butoxide (NaOt-Bu) can promote the reaction in aqueous media. The mechanism can involve the base-assisted dissociation of a solvent like N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. Alternatively, the base can facilitate the direct nucleophilic aromatic substitution (SNAr) by an added amine. While this method is highly efficient for certain substrates, the regioselectivity and success depend heavily on the substitution pattern of the pyridine ring and the specific reaction conditions. For a substrate like a 2-bromo-5-(trifluoromethyl)pyridine (B156976) derivative, the electron-withdrawing trifluoromethyl group would activate the ring towards nucleophilic attack, making this a potentially viable, metal-free synthetic route.
Table 1: Examples of Base-Promoted Amination of Halogenated Pyridines
| Starting Material | Amine Source | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2,5-Dibromopyridine | DMF | NaOt-Bu | Water | 140 | 5-Bromo-N,N-dimethylpyridin-2-amine | ~85% |
| 2-Fluoropyridine | Acetamidine HCl | NaOH | Water | 100 | Pyridin-2-amine | High |
| 2,4-Dichloronitrobenzene | Aqueous NH₃ | - | Water | 140 | 2-Amino-4-chloronitrobenzene | - |
This table presents illustrative examples of the methodology with related compounds, as specific data for the target molecule was not available in the reviewed literature.
Transition Metal-Catalyzed Amination Reactions
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient pathways for the amination of aryl and heteroaryl halides. Palladium and copper are the most prominent metals used for this transformation.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the coupling of aryl or heteroaryl halides with a wide variety of amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For heteroaryl substrates like 2-bromopyridines, the choice of ligand is crucial to prevent catalyst inhibition by the pyridine nitrogen. Chelating bis(phosphine) ligands are often effective in this regard.
The synthesis of analogs of the target compound, such as N-aryl-5-(trifluoromethyl)pyridin-2-amines, has been successfully achieved starting from 2-bromo-5-(trifluoromethyl)pyridine using a Pd(dba)₂/BINAP catalytic system. This demonstrates the direct applicability of the Buchwald-Hartwig reaction to this class of substrates. The methodology is highly versatile, although challenges can arise with volatile amines, often requiring the use of sealed tubes to prevent their escape.
Table 2: Palladium-Catalyzed Amination of 2-Bromopyridines
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ / BINAP | NaOt-Bu | Toluene | 100 | Good |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 98 |
| 2-Bromopyridine | Methylamine (gas) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 90 |
Data is compiled from studies on the Buchwald-Hartwig amination of substituted 2-bromopyridines.
Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, is a classical method for C-N bond formation that predates palladium-catalyzed approaches. wikipedia.org While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. wikipedia.org
This method is particularly useful for coupling aryl halides with amides, azoles, and amines. For substrates like 2-bromopyridines, a system employing copper(I) iodide (CuI) with a ligand such as 1,2-diol or 1-methyl-imidazole can effectively catalyze the coupling with various N-nucleophiles. researchgate.netacs.org The reaction's success is influenced by the nature of the ligand and the base used. Research has demonstrated the selective C-N coupling at the C-5 position of 2-bromo-5-halopyridines, indicating the viability of this method for synthesizing specifically substituted aminopyridines. researchgate.net
Table 3: Copper-Catalyzed Amination of (Hetero)aryl Halides
| Substrate | Amine/N-Nucleophile | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 2-Bromopyridine | Carbazole | CuCl / 1-Methyl-imidazole | t-BuOLi | Dioxane | 110 |
| 2-Bromo-5-iodopyridine | Morpholine | CuI / 1,2-Propanediol | K₂CO₃ | DMSO | 120 |
| 2-Bromoanisole | Pyrrole | Cu(OAc)₂ / α-Benzoin oxime | K₃PO₄ | DMSO | 80 |
This table showcases examples of modern Ullmann-type reactions applied to heteroaryl halides.
Amination via Pyridine N-Oxide Intermediates
An alternative strategy for introducing an amino group at the 2- or 4-position of a pyridine ring involves the use of a pyridine N-oxide intermediate. The N-oxide group activates the pyridine ring for nucleophilic attack at the α (2,6) and γ (4) positions. This two-step sequence involves the initial oxidation of the pyridine to its N-oxide, followed by amination and subsequent deoxygenation, although the latter is often part of the rearomatization step.
The amination step typically requires an activating agent, such as tosyl chloride (TsCl) or tosyl anhydride (B1165640) (Ts₂O), which reacts with the N-oxide to form a highly reactive intermediate. This intermediate is then readily attacked by an amine nucleophile. For instance, using tert-butylamine (B42293) with Ts₂O, followed by deprotection, provides a general method for the 2-amination of pyridines. mdpi.com Another mild and effective activating agent is bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), which facilitates the regioselective addition of various amine nucleophiles. uc.pt This method provides a mild alternative to direct SNAr chemistry.
Table 4: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
| Pyridine N-Oxide Substrate | Activating Agent | Amine Source | Key Conditions | Product |
|---|---|---|---|---|
| Pyridine N-Oxide | Ts₂O | t-BuNH₂ | 1) Reaction with amine, 2) TFA deprotection | 2-Aminopyridine (B139424) |
| Substituted Pyridine N-Oxide | PyBroP | Aliphatic Amines | Mild, one-pot | Substituted 2-Aminopyridine |
| Pyridine N-Oxide | Trifluoroacetic Anhydride (TFAA) | Pyridine | Formation of N-(2-pyridyl)pyridinium salt | 2-Aminopyridine (after hydrolysis) |
The table outlines general methodologies for the conversion of pyridine N-oxides to 2-aminopyridines.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of not only efficient but also safe, scalable, and environmentally friendly processes. Advanced techniques like flow chemistry are at the forefront of this movement.
Flow Chemistry and Microreactor Applications in Pyridine Synthesis
Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. wikipedia.orgchimia.ch Microreactors, with their small channel dimensions, provide a very high surface-area-to-volume ratio. chimia.ch This allows for superior heat transfer and precise temperature control, which is critical for managing highly exothermic reactions safely. chimia.ch
The enhanced mixing and heat transfer in microreactors can lead to higher yields, improved selectivity, and significantly shorter reaction times compared to batch reactors. organic-chemistry.org For pyridine synthesis, flow chemistry can be applied to various steps, including hazardous reactions like nitration or the use of unstable intermediates. For example, the N-oxidation of pyridines using hydrogen peroxide has been shown to be safer and more efficient in a packed-bed microreactor. organic-chemistry.org The scalability of flow processes is achieved by operating the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. wikipedia.org These features make flow chemistry a powerful tool for greener and more efficient production of complex molecules like 2-Bromo-5-(trifluoromethyl)pyridin-4-amine.
Table 5: Comparison of Batch vs. Flow Chemistry for Pyridine N-Oxidation
| Parameter | Batch Reactor | Flow Microreactor | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | Increased throughput |
| Heat Transfer | Limited, potential for hotspots | Excellent, rapid heat dissipation | Enhanced safety, reduced byproducts |
| Mixing | Dependent on stirring efficiency | Rapid, diffusion-based | Higher reproducibility, improved yield |
| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) | Faster process development |
| Safety | Large volume of reactants/reagents | Small reaction volume at any time | Minimized risk for hazardous reactions |
This table provides a conceptual comparison illustrating the general advantages of flow chemistry in reactions relevant to pyridine synthesis.
Solvent-Free and Atom-Economical Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that are both solvent-free and atom-economical. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of atoms from reactants being incorporated into the final product. skpharmteco.com
One prominent approach is the use of multicomponent reactions under solvent-free conditions. For instance, a convenient and environmentally friendly procedure for synthesizing polysubstituted pyridine derivatives involves heating a mixture of an aromatic aldehyde, 2,3-dihydroinden-1-one, and ammonium (B1175870) acetate (B1210297) under dry conditions without a catalyst. tandfonline.comtandfonline.com This method offers advantages such as high yields, mild reaction conditions, and easy setup. tandfonline.com Similarly, nitrogen-doped graphene has been utilized as a dual acid-based catalyst in the one-pot, solvent-free multicomponent reaction of arylaldehydes, diethyl-acetylene dicarboxylates, malononitrile, and ammonium acetate to produce polysubstituted pyridines in high yields and short reaction times. ingentaconnect.combenthamdirect.com
The Bohlmann–Rahtz heteroannulation reaction represents another atom-economical approach. The synthesis of polysubstituted trifluoromethylpyridines has been achieved by reacting trifluoromethyl-α,β-ynones with β-enamino esters or ketones. This method is noted for its use of readily available starting materials, mild reaction conditions, and high atom economy. acs.org
These methodologies, while not specifically documented for this compound, provide a strategic framework for its potential synthesis in a more sustainable manner.
Table 1: Examples of Solvent-Free and Atom-Economical Pyridine Synthesis
| Methodology | Reactants | Conditions | Product | Advantages | Reference(s) |
|---|---|---|---|---|---|
| Multicomponent Reaction | Aromatic aldehyde, 2,3-dihydroinden-1-one, NH4OAc | Solvent-free, 70°C | Polysubstituted pyridine | High yields, no catalyst, mild conditions | tandfonline.comtandfonline.com |
| Catalytic Multicomponent Reaction | Arylaldehydes, diethyl-acetylene dicarboxylates, malononitrile, NH4OAc | Nitrogen-doped graphene catalyst, solvent-free, 80°C | Polysubstituted pyridine | High yields, short reaction time, one-pot | ingentaconnect.combenthamdirect.com |
| Bohlmann–Rahtz Heteroannulation | Trifluoromethyl-α,β-ynones, β-enamino esters/ketones | ZnBr2 | Polysubstituted trifluoromethylpyridine | High atom economy, mild conditions | acs.org |
Chemo- and Regioselectivity in Multi-Substituted Pyridine Synthesis
The synthesis of a specific isomer like this compound is critically dependent on achieving high chemo- and regioselectivity. The electron-deficient nature of the pyridine ring and the influence of existing substituents make direct and selective functionalization a significant challenge. bohrium.comresearchgate.net
Regioselectivity
The position of functional groups on the pyridine ring dictates its reactivity. Generally, direct C-H functionalization of unsubstituted pyridine is challenging, but when it occurs, it often favors the C2 and C4 positions due to the electronic effects of the nitrogen atom. researchgate.net For pyridines bearing electron-withdrawing groups, such as a trifluoromethyl group, the regioselectivity of further substitutions is significantly influenced. These groups can direct incoming substituents to specific positions, often complementing existing methods for pyridine functionalization. nih.gov
Several strategies have been developed to control the site of reaction:
Pyridyne Intermediates: The use of 3,4-pyridyne intermediates allows for the synthesis of highly functionalized pyridines. By using proximal halide or sulfamate (B1201201) substituents, the distortion of the pyridyne intermediate can be controlled, which in turn governs the regioselectivity of nucleophilic additions and cycloadditions. nih.gov This strategy provides access to unique di- and tri-substituted pyridines with significant control over the substituent placement. nih.gov A regioselective 3,4-difunctionalization of 3-chloropyridines has been achieved via 3,4-pyridyne intermediates, leading to 2,3,4-trisubstituted pyridines. rsc.org
Pyridine N-oxides: The addition of Grignard reagents to pyridine N-oxides provides a mild and efficient method for the regioselective synthesis of 2-substituted pyridines without the need for a transition-metal catalyst. rsc.orgnih.gov
Blocking Groups: For Minisci-type reactions, which are often used for C-H alkylation, achieving regioselectivity can be difficult. A simple maleate-derived blocking group has been developed to enable precise control for C-4 alkylation of pyridines. chemrxiv.orgnih.gov
Chemoselectivity
Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of synthesizing molecules like this compound, this is crucial for introducing substituents in a stepwise manner. For instance, in polyhalogenated pyridines, the site of cross-coupling reactions does not always correlate with the carbon-halogen bond dissociation energies. The selectivity is influenced by both the distortion energy of the C-X bond and the interaction between the lowest unoccupied molecular orbital (LUMO) of the heterocycle and the highest occupied molecular orbital (HOMO) of the palladium catalyst.
An experimental method using 1H-NMR of the dehalogenated parent heterocycle can help predict the regiochemical outcome of cross-coupling reactions on multiply halogenated systems. The proton with the largest chemical shift is typically attached to the most electron-deficient carbon, which is the preferred site for cross-coupling.
Table 2: Strategies for Selective Pyridine Functionalization
| Strategy | Description | Selectivity | Application | Reference(s) |
|---|---|---|---|---|
| Pyridyne Intermediates | In-situ generation of highly reactive pyridynes from pyridylsilyltriflate precursors. | Regioselectivity in nucleophilic addition and cycloaddition is controlled by proximal directing groups. | Synthesis of highly decorated di- and tri-substituted pyridines. | nih.govrsc.org |
| Pyridine N-oxides | Activation of the pyridine ring by N-oxidation, followed by nucleophilic addition. | Exclusively forms 2-substituted pyridines with Grignard reagents. | Transition-metal-free synthesis of 2-substituted and 2,6-disubstituted pyridines. | rsc.orgnih.gov |
| Blocking Groups | Temporary installation of a group to block a reactive site. | Enables exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. | Facile access to pure C-4 alkylated pyridines. | chemrxiv.orgnih.gov |
| Cross-Coupling on Polyhalopyridines | Selective reaction at one halogenated position over others. | Chemoselectivity is governed by electronic and steric factors, not just bond strength. | Stepwise introduction of different substituents onto a polyhalogenated pyridine core. |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Trifluoromethyl Pyridin 4 Amine
Cross-Coupling Reactions Utilizing the Bromine Substituent
The bromine atom at the C2 position of 2-Bromo-5-(trifluoromethyl)pyridin-4-amine is an ideal functional group for participating in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures. acs.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comtcichemicals.com For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₃PO₄ or Cs₂CO₃, and a solvent system like dioxane/water. mdpi.com
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |
| Aryl boronic esters | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | >85 | |
| Heteroarylboronic acids | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | 150 (Microwave) | Good to Excellent | researchgate.net |
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for synthesizing substituted alkynes and conjugated enynes. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method can be used to introduce alkynyl groups at the C2 position of the pyridine (B92270) ring.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl acetylenes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 | researchgate.netscirp.org |
| Alkyl acetylenes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85-93 | scirp.org |
| Various terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | Good | scirp.org |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful tool for C-C bond formation, though it requires the pre-formation of an organozinc reagent. This reaction would allow for the introduction of alkyl, vinyl, aryl, or alkynyl groups at the C2 position.
The formation of C-N bonds via cross-coupling is crucial for the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides. nih.gov This reaction on this compound would lead to the synthesis of 2,4-diaminopyridine derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. Copper-catalyzed amination reactions also provide an effective and economical alternative for forming C-N bonds with halopyridines. researchgate.net
| Amine/Amide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Secondary Amines | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | Good | nih.gov |
| Primary/Secondary Amines | CuI/L-proline | K₂CO₃ | DMSO | 90 | Excellent | researchgate.net |
| Amides | CuI/DMEDA | K₂CO₃ | 1,4-Dioxane | 110 | Good | researchgate.net |
Similar to C-N bond formation, palladium- and copper-catalyzed reactions can be employed to form C-O and C-S bonds.
Carbon-Oxygen Coupling: The Buchwald-Hartwig C-O coupling allows for the synthesis of aryl ethers by reacting aryl halides with alcohols or phenols. This would enable the introduction of alkoxy or aryloxy groups at the C2 position of the pyridine ring. The reaction conditions are similar to those of C-N coupling, typically involving a palladium or copper catalyst, a suitable ligand, and a base.
Carbon-Sulfur Coupling: The formation of C-S bonds can be achieved by coupling aryl halides with thiols. These reactions provide access to aryl sulfides. Palladium-catalyzed conditions, often using specific ligands that are tolerant to sulfur, or copper-catalyzed Ullmann-type conditions can be utilized to install a thioether linkage at the C2 position. For instance, reacting 2-bromopyridine derivatives with thiols in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMSO can yield the corresponding 2-pyridyl sulfides. nih.gov
Functional Group Transformations and Derivatization
Reactions at the Amino Group (e.g., Acylation, Alkylation)
The primary amino group at the C4 position of the pyridine ring serves as a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide array of substituents through acylation and alkylation.
Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the acylation of a related compound, 5-bromo-2-methylpyridin-3-amine, with acetic anhydride (B1165640) proceeds efficiently to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide mdpi.com. This transformation is significant as the resulting acyl group can modulate the electronic properties of the pyridine ring and serve as a protecting group for the amine during subsequent reactions mdpi.com. While the trifluoromethyl group in this compound is strongly electron-withdrawing, which can decrease the nucleophilicity of the amino group compared to unsubstituted aminopyridines, these acylation reactions are generally expected to proceed under standard conditions researchgate.net.
Alkylation: Direct N-alkylation of the amino group provides a route to secondary and tertiary amines. Reactions with alkyl halides or other alkylating agents can introduce new carbon-based frameworks. For example, in the synthesis of complex heterocyclic systems, the alkylation of a pyrazolotriazinone core with reagents like bromoacetic acid esters or 2-chloro-5-(chloromethyl)pyridine has been demonstrated to occur in good yields (87–95%) in solvents like DMF mdpi.com. These reactions highlight a general pathway for attaching functionalized side chains to a nitrogen atom on a heterocyclic ring, a strategy applicable to this compound.
The table below summarizes representative transformations involving the amino group of substituted aminopyridines, illustrating the common reagents and conditions employed.
| Reactant | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | - | N-Acyl Pyridine | mdpi.com |
| Pyrazolotriazinone | Bromoacetic acid methyl ester | DMF | N-Alkylated Heterocycle | mdpi.com |
| Pyrazolotriazinone | 2-chloro-5-(chloromethyl)pyridine | DMF | N-Alkylated Heterocycle | mdpi.com |
Modifications of the Trifluoromethyl Group (e.g., Defluorination, Radical Reactions)
The trifluoromethyl (-CF3) group is known for its high stability, but under specific conditions, it can undergo transformations such as defluorination and radical reactions, opening pathways to novel fluorinated molecules. The C–F bond is the strongest single bond in organic chemistry, making its activation a significant challenge rsc.org.
Defluorination: Selective C-F bond activation and subsequent functionalization of trifluoromethyl groups represent a powerful strategy for synthesizing partially fluorinated compounds rsc.orgresearchgate.net. One approach involves the single-electron reduction of the trifluoromethylarene, which can generate a radical anion that expels a fluoride ion researchgate.net. This process can be challenging to control, as the C-F bond strength decreases with successive defluorination, often leading to exhaustive defluorination researchgate.net.
Recent methodologies have achieved more selective transformations. For example, visible-light photoredox catalysis has been employed for the selective cleavage of a single C-F bond in trifluoromethyl ketones, generating difluoromethyl radicals that can participate in C-C bond formation nih.gov. The use of specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be critical for achieving this selectivity nih.gov. While direct application to this compound is not documented, these advanced methods suggest potential pathways for its derivatization.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, often initiated by photoredox catalysis or other radical initiators. For instance, trifluoromethylalkenes can undergo radical addition followed by defluorination to yield gem-difluoroalkene products researchgate.net. Another strategy involves the reaction of trifluoromethylarenes with alkyl zinc reagents, catalyzed by a nickel complex, where a pyridinyl directing group facilitates ortho C-C bond formation through a process involving radical intermediates mdpi.com. The electronic environment of this compound, with its electron-donating amino group and electron-withdrawing trifluoromethyl group, would significantly influence the regioselectivity and feasibility of such radical transformations.
The following table outlines general strategies for the modification of trifluoromethyl groups on aromatic systems.
| Reaction Type | Substrate Type | Key Reagents/Conditions | Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Single Defluorination | Trifluoromethyl Ketones | Visible-light photoredox catalyst, HFIP | Difluoromethyl radical | Difluoromethyl-containing oxindole | nih.gov |
| Hydrodefluorination | Multifluoro-aromatics | Palladium catalyst, Triethylsilane | - | Partially fluorinated aromatic | mdpi.com |
| Radical Addition-Defluorination | Trifluoromethyl Alkenes | Photocatalyst, Radical precursor | α-CF3 alkyl radical | gem-Difluoroalkene | researchgate.net |
Pyridine Ring Functionalization and Dearomatization-Rearomatization Processes
The pyridine ring of this compound is considered electron-poor due to the electronegativity of the ring nitrogen and the potent electron-withdrawing effect of the trifluoromethyl group. This electronic deficiency makes the ring susceptible to certain types of functionalization, particularly those involving nucleophilic attack or dearomatization strategies rsc.orgnih.gov.
Functionalization via Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C2 position is activated towards nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, enhanced by the -CF3 group, facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position . In related systems, such as 3-bromo-4-nitropyridine, reactions with amines lead to nucleophilic substitution products semanticscholar.org.
Dearomatization-Rearomatization Strategies: Dearomatization reactions offer a powerful method for overcoming the inherent thermodynamic stability of aromatic systems to create three-dimensional molecular complexity from flat precursors acs.orgnih.gov. These processes temporarily disrupt the aromaticity of the pyridine ring, allowing for functionalization at positions that are typically unreactive, followed by a rearomatization step to restore the stable pyridine core acs.org.
For electron-poor pyridines, dearomatization can be achieved through several methods:
Nucleophilic Addition: The addition of strong nucleophiles to pyridinium salts (formed by activating the pyridine nitrogen) can lead to stable dihydropyridine intermediates. This strategy allows for the introduction of substituents, which can then be manipulated before rearomatization nih.gov.
[3+2] Annulation: In a notable example, electron-poor pyridines, quinolines, and isoquinolines react with donor-acceptor aminocyclopropanes in the presence of an ytterbium(III) catalyst to form tetrahydroindolizine derivatives through a [3+2] annulation. This process constitutes a formal dearomatization of the heterocyclic ring rsc.orgnih.gov.
meta-C–H Functionalization: A tandem dearomatization-rearomatization strategy has been used for the meta-methylation of pyridines. This involves the hydroboration of the pyridine to form a dihydropyridine, followed by condensation with an aldehyde surrogate and subsequent rearomatization to yield the meta-alkylated product acs.org.
The presence of the C4-amino group on this compound would likely have a significant directing effect in these reactions, potentially enhancing the nucleophilicity of the ring and influencing the stability of dearomatized intermediates.
| Strategy | Substrate Type | Key Reagents/Catalyst | Process | Product Type | Reference |
|---|---|---|---|---|---|
| [3+2] Annulation | Electron-poor Pyridines | Donor-acceptor aminocyclopropanes, Yb(OTf)3 | Dearomatization | Tetrahydroindolizine | rsc.orgnih.gov |
| meta-Alkylation | Pyridines | Borane catalyst, Aldehyde | Dearomatization-Rearomatization | meta-Alkylated Pyridine | acs.org |
| Nucleophilic Substitution | 3-Bromo-4-nitropyridine | Amines | SNAr | Substituted aminopyridine | semanticscholar.org |
Theoretical and Computational Chemistry Studies on 2 Bromo 5 Trifluoromethyl Pyridin 4 Amine
Electronic Structure and Molecular Conformation Analysis
The arrangement of atoms and electrons in a molecule dictates its stability, reactivity, and physical properties. Computational methods are instrumental in elucidating these fundamental characteristics for 2-Bromo-5-(trifluoromethyl)pyridin-4-amine.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict molecular structures. A DFT calculation for this compound would determine its most stable three-dimensional shape (ground state geometry) by solving the Schrödinger equation in an approximate manner. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the electron density and atomic orbitals.
The calculation would yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For this molecule, the pyridine (B92270) ring is expected to be nearly planar, with slight distortions due to the steric and electronic effects of the bulky bromine atom, the strongly electron-withdrawing trifluoromethyl group, and the electron-donating amine group. The C-Br, C-CF3, and C-NH2 bond lengths would be key parameters reflecting the electronic interplay of these substituents with the aromatic ring.
Table 1: Predicted Data from DFT Geometry Optimization
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | Predicted distances between bonded atoms (e.g., C-C, C-N, C-Br, C-F). |
| Bond Angles (°) | Predicted angles formed by three connected atoms (e.g., C-N-C, H-N-H). |
| Dihedral Angles (°) | Predicted torsional angles describing the rotation around a bond. |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net
Table 2: Key Metrics from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. The map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles.
An MEP map of this compound would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring and the amine group, due to the lone pairs of electrons. In contrast, positive potential would likely be observed around the hydrogen atoms of the amine group and, most prominently, around the trifluoromethyl group, which is strongly electron-withdrawing.
Spectroscopic Property Prediction and Validation
Computational methods can predict various types of spectra, which are essential for the experimental identification and characterization of a compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) Theoretical Calculations
Theoretical calculations of vibrational frequencies can predict the appearance of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. These predicted frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data.
For this compound, key predicted vibrational modes would include the N-H stretching of the amine group, C-N and C-C stretching vibrations within the pyridine ring, and characteristic vibrations associated with the C-Br and C-F bonds. Comparing the theoretical spectrum to an experimentally obtained one is a powerful method for confirming the molecular structure.
Table 3: Representative Data from Vibrational Spectroscopy Calculations
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | (Typical range: 3300-3500) | Symmetric and asymmetric stretching of the amine group. |
| C=C/C=N Stretch | (Typical range: 1400-1600) | Aromatic ring stretching vibrations. |
| C-F Stretch | (Typical range: 1000-1400) | Stretching vibrations of the trifluoromethyl group. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus in the molecule.
For this compound, the calculations would predict distinct chemical shifts for the aromatic proton on the pyridine ring, the protons of the amine group, and the different carbon atoms in the molecule. The electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the amine group would cause significant variations in the chemical shifts of the adjacent ring carbons and protons. These predicted values serve as a valuable guide for interpreting experimental NMR spectra.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Mechanistic Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through the application of quantum chemical calculations, it is possible to map potential energy surfaces, characterize transient species, and understand the underlying electronic factors that govern reactivity. These theoretical insights are invaluable for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
Reaction Pathway Energy Profiles and Transition State Characterization
The reactivity of this compound is largely dictated by the interplay of its functional groups, which makes it a candidate for reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of these transformations.
By calculating the energy of the molecule as a function of its geometry, a potential energy surface for a given reaction can be constructed. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a key factor controlling the reaction rate.
For an SNAr reaction, computational models can characterize the formation of the resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing trifluoromethyl group (-CF3) at the 5-position is crucial for stabilizing the negative charge that develops in the pyridine ring during nucleophilic attack, thereby lowering the activation energy of this rate-determining step. The 4-amino group, being electron-donating, modulates the electron density of the ring and influences the stability of this intermediate. DFT calculations can precisely map the electrostatic potential to identify the most likely sites for nucleophilic attack.
The table below illustrates a hypothetical energy profile for the rate-determining step of an SNAr reaction, showcasing the relative energies that can be determined through computational modeling.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15 to +25 |
| Meisenheimer Complex | Covalently-bonded intermediate | -5 to +5 |
| Transition State 2 (TS2) | Expulsion of the bromide leaving group | +10 to +20 |
| Products | Substituted pyridin-4-amine + Bromide ion | < 0 |
Note: The values presented are illustrative and would be precisely determined for a specific reaction through quantum chemical calculations.
Quantitative Structure-Reactivity Relationship (QSAR) Parameters (e.g., Hammett Constants)
Quantitative Structure-Reactivity Relationship (QSAR) studies provide a framework for correlating the chemical structure of a molecule with its reactivity or biological activity using molecular descriptors. researchpublish.comlbp.world A fundamental set of parameters used in these analyses are Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. wikipedia.org
The Hammett equation, in its basic form, is log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org The substituent constant is a measure of the electronic influence (both inductive and resonance effects) of a particular group.
For this compound, the electronic character of the molecule is determined by the combined effects of the bromo, trifluoromethyl, and amino substituents.
Trifluoromethyl group (-CF3): This is a very strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). It significantly reduces the electron density of the pyridine ring.
Amino group (-NH2): This is a strong electron-donating group, primarily through a positive resonance effect (+R), which increases the electron density of the ring, particularly at the ortho and para positions. viu.ca
The table below lists the standard Hammett constants for these substituents, which are used in computational and QSAR models to predict reactivity.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -Br | 0.39 pitt.eduviu.ca | 0.23 pitt.eduviu.ca |
| -CF3 | 0.43 | 0.54 |
| -NH2 | -0.16 viu.ca | -0.66 viu.ca |
Note: The values for -CF3 are from general sources. The positions of the substituents on the pyridine ring mean their influence is analogous to meta and para effects in a benzene (B151609) system.
Solvation Effects and Catalytic Cycle Modeling
Computational models must also account for the reaction environment, as solvent molecules can significantly influence reaction pathways and energetics. Solvation effects can be modeled either implicitly, by treating the solvent as a continuous medium with a defined dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation. These models are crucial for obtaining accurate energy profiles, especially for reactions involving charge separation or ionic species. In the context of reactions involving this compound, solvents like Toluene or Dioxane are often used, and their effects can be computationally simulated.
Furthermore, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational chemistry provides profound insights into the entire catalytic cycle of such reactions. Each elementary step of the cycle can be modeled to determine its mechanism and energetics.
The typical catalytic cycle for a Suzuki-Miyaura reaction involves three key stages:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. Computational models can characterize the transition state for this step.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the bromide. The role of the base in facilitating this step can also be modeled.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. Modeling this step helps to understand how the electronic and steric properties of the ligands and substrates influence the ease of product formation.
By modeling each of these steps, researchers can understand the rate-limiting step of the cycle, the role of ligands (such as bulky biarylphosphines) in facilitating the reaction, and the potential for side reactions. This detailed mechanistic understanding is essential for the rational design of more efficient catalytic systems.
Applications of 2 Bromo 5 Trifluoromethyl Pyridin 4 Amine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds
The strategic placement of reactive sites on the 2-Bromo-5-(trifluoromethyl)pyridin-4-amine core enables its use in the synthesis of a variety of complex heterocyclic systems. The interplay between the bromo, amino, and trifluoromethyl substituents allows for selective transformations to build intricate molecular frameworks.
Synthesis of Poly(pyridin-2-yl)amine Ligands and Chelating Units
Poly(pyridin-2-yl)amine and related structures are important ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. The synthesis of these ligands often relies on the formation of C-N bonds between pyridine (B92270) units. The bromine atom at the 2-position of this compound is well-suited for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.
This reactivity allows for the coupling of the 2-bromo-4-amino-5-(trifluoromethyl)pyridine core with other amino-substituted pyridine molecules. By reacting this compound with another aminopyridine, unsymmetrical bis(pyridin-2-yl)amine ligands can be formed. The reaction involves the palladium-catalyzed coupling of the C2-Br bond with the amino group of a second pyridine molecule. The resulting ligands, featuring the electron-withdrawing trifluoromethyl group, can exhibit modified electronic properties and coordination behavior compared to their non-fluorinated analogues.
| Reactant 1 | Reactant 2 | Catalytic System (Example) | Product Ligand |
| This compound | Pyridin-2-amine | Pd₂(dba)₃ / Xantphos, NaOt-Bu | N-(4-amino-5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine |
| This compound | 4-Methoxypyridin-2-amine | Pd(OAc)₂ / BINAP, Cs₂CO₃ | N-(4-amino-5-(trifluoromethyl)pyridin-2-yl)-4-methoxypyridin-2-amine |
| This compound | 5-Chloropyridin-2-amine | Pd-G3-XPhos / LHMDS | N-(4-amino-5-(trifluoromethyl)pyridin-2-yl)-5-chloropyridin-2-amine |
Formation of Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines)
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules mdpi.combio-conferences.org. The classical synthesis of this scaffold, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related two-carbon electrophile bio-conferences.org.
Direct synthesis of an imidazo[1,2-a]pyridine (B132010) from this compound using this standard method is not straightforward. The starting material for this cyclization must be a 2-aminopyridine, whereas the subject compound is a 4-aminopyridine. Furthermore, the electronic nature of the pyridine ring significantly influences the reaction. Research has shown that strong electron-withdrawing groups on the 2-aminopyridine ring can impede the desired cyclization beilstein-journals.org. The subject compound possesses two such groups: a bromine atom at C2 and a trifluoromethyl group at C5, which deactivate the ring towards the necessary cyclization steps.
A viable, albeit indirect, pathway to utilize this compound for the synthesis of a fused imidazo[1,2-a]pyridine system would involve a two-step process:
Amination: First, the bromine atom at the 2-position is substituted with an amino group. This can be achieved through a nucleophilic aromatic substitution or, more commonly, a palladium-catalyzed amination reaction using an ammonia (B1221849) surrogate. This would convert the starting material into 5-(trifluoromethyl)pyridine-2,4-diamine.
Cyclization: The resulting 2,4-diamino derivative, now possessing the required 2-amino group, could then be reacted with an appropriate α-halocarbonyl compound or equivalent synthon to facilitate the cyclization and formation of the desired 6-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine ring system nih.govrsc.org.
Preparation of Fluorinated Piperidine (B6355638) Derivatives via Dearomatization
Fluorinated piperidines are highly sought-after motifs in pharmaceutical and agrochemical research, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties nih.gov. A powerful strategy for synthesizing highly substituted piperidines is the dearomatization of the corresponding pyridine precursors nih.gov.
A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed to access all-cis-(multi)fluorinated piperidines from fluoropyridine precursors in a highly diastereoselective manner nih.gov. This process typically involves a rhodium-catalyzed dearomatization event followed by the complete saturation of the resulting intermediates through hydrogenation nih.gov. While this methodology has been demonstrated primarily on fluoropyridines, its principles can be extended to other substituted pyridines.
Applying this strategy to this compound would be a potential route to novel, densely functionalized piperidine scaffolds. The reaction would proceed via the reduction of the pyridine ring to a di- or tetrahydropyridine intermediate, followed by hydrogenation to the fully saturated piperidine. The stereochemical outcome would be influenced by the existing substituents, with the potential to form highly substituted cis-piperidines. The presence of the bromo, amino, and trifluoromethyl groups would result in a unique piperidine building block that is not readily accessible through other synthetic routes.
Library Synthesis and Diversification Strategies
The structure of this compound is ideally suited for the generation of chemical libraries for drug discovery and other screening programs. The reactive bromine handle allows for systematic modification, enabling the exploration of the chemical space around the core scaffold.
Development of Functionalized Pyridine Derivative Libraries
The bromine atom at the C2 position of this compound serves as a versatile anchor point for diversification using transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern library synthesis. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a wide array of substituents at this position with high efficiency and functional group tolerance core.ac.ukmdpi.comnih.gov.
For instance, Suzuki coupling with a diverse set of boronic acids or esters allows for the introduction of various aryl, heteroaryl, or alkyl groups. This strategy enables the rapid synthesis of a large library of analogues from a single, common intermediate. The properties of the resulting compounds, such as their steric profile, electronics, and potential for hydrogen bonding, can be systematically tuned by varying the coupling partner. The trifluoromethyl and amino groups remain intact, providing additional points for interaction with biological targets.
| Coupling Reaction | Coupling Partner (Example) | Catalyst/Conditions (Example) | Resulting Derivative Structure |
| Suzuki | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-4-amine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-5-(trifluoromethyl)pyridin-4-amine |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Vinyl-5-(trifluoromethyl)pyridin-4-amine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(5-(Trifluoromethyl)-4-morpholinopyridin-2-yl)morpholine |
| Heck | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl (E)-3-(4-amino-5-(trifluoromethyl)pyridin-2-yl)acrylate |
Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis acs.org. This approach allows for the rapid generation of analogues of a lead compound without resorting to de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) acs.orgnih.gov.
This compound can be utilized in LSF strategies in two primary ways. First, the entire 2-bromo-4-amino-5-(trifluoromethyl)pyridinyl moiety can be introduced late in a synthetic sequence to a complex core molecule. This is typically achieved via a cross-coupling reaction where the complex molecule contains a suitable functional group (e.g., a boronic acid) to couple with the bromine atom of the pyridine building block nih.gov.
Alternatively, a molecule that already contains the 4-amino-5-(trifluoromethyl)pyridine core can undergo LSF at the C2 position if a suitable handle, such as a C-H bond, is present. More directly, if a complex molecule is synthesized containing the this compound unit, the bromine atom serves as a handle for late-stage diversification. For example, a lead compound containing this bromopyridine fragment could be coupled with a library of amines, alcohols, or organometallic reagents in the final synthetic step to quickly generate a series of analogues with modified properties. This approach leverages the robust and predictable nature of palladium-catalyzed cross-coupling reactions to modify complex structures efficiently acs.org.
Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates
The chemical scaffold of this compound, which combines a pyridine ring with a trifluoromethyl group, a bromine atom, and an amine group, represents a trifecta of functionalities crucial for the synthesis of modern agrochemical and pharmaceutical compounds. The trifluoromethyl group is well-known for enhancing the metabolic stability, bioavailability, and binding affinity of molecules due to its high lipophilicity and strong electron-withdrawing nature. The pyridine core is a common motif in bioactive compounds, while the bromine atom and amino group serve as versatile reactive handles for constructing more complex molecular architectures through various organic reactions.
Design and Synthesis of Trifluoromethylpyridine-Containing Agrochemical Scaffolds
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in the development of contemporary agrochemicals, with numerous commercial products containing this key structural motif. nih.gov The development of organic compounds containing fluorine has been a significant driver of innovation in the crop protection industry. The specific arrangement of substituents in this compound makes it a highly valuable, albeit specialized, building block for creating novel agrochemical scaffolds.
The primary utility of this compound lies in its capacity for selective, stepwise functionalization. The bromine atom at the 2-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility enables chemists to generate large libraries of candidate compounds for screening.
Simultaneously, the amino group at the 4-position provides another site for modification. It can undergo reactions like acylation, alkylation, or diazotization followed by substitution, further expanding the molecular diversity that can be achieved from this single intermediate. This dual reactivity allows for the strategic construction of complex molecules designed to interact with specific biological targets in weeds, insects, or fungi.
While many commercial agrochemicals are derived from intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), the principles of molecular design extend to scaffolds like this compound. Current time information in Pasuruan, ID. The introduction of the trifluoromethylpyridine moiety has been a successful strategy in developing potent herbicides, insecticides, and fungicides.
| Common Name | Type | Key Trifluoromethylpyridine Intermediate (Example) |
|---|---|---|
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |
| Dithiopyr | Herbicide | Trifluoromethyl-containing building blocks for pyridine ring construction |
| Thiazopyr | Herbicide | Trifluoromethyl-containing building blocks for pyridine ring construction |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid derivatives |
| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine derivatives |
Precursors for Advanced Organic Materials with Tunable Properties
Beyond life sciences, the unique electronic and structural characteristics of this compound make it a promising precursor for the synthesis of advanced organic materials. Pyridine-containing compounds are widely utilized in materials science as building blocks for functional materials with specific electronic or optical properties. mdpi.com The combination of reactive sites on the molecule allows for its incorporation into larger, complex systems such as conjugated polymers, metal-organic frameworks (MOFs), and fluorescent probes.
The bromo- and amino- functionalities are ideal handles for polymerization reactions. The bromine atom can participate in cross-coupling polymerization reactions (e.g., Suzuki or Stille polycondensation) to form the backbone of π-conjugated polymers. rsc.org Such polymers are essential materials in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The amino group can be used to form polyamides or polyimides, or it can be modified to attach the pyridine unit as a pendant group on a polymer chain.
The properties of the resulting materials can be finely tuned by the trifluoromethyl group, which can influence solubility, thermal stability, and the electronic energy levels (HOMO/LUMO) of the material. This tuning is critical for optimizing device performance.
Furthermore, aminopyridine derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs). researchgate.netacs.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.com The pyridine nitrogen and the exocyclic amino group of this compound can coordinate with metal ions, creating stable, porous frameworks. The bromo-substituent could either be retained within the framework to influence pore chemistry or used as a site for post-synthetic modification to introduce additional functionality. Aminopyridines have also been investigated as scaffolds for fluorescent probes, where the pyridine core acts as a fluorophore whose properties can be modulated by interaction with analytes. nih.gov
| Material Class | Potential Role of this compound | Key Functional Groups | Influencing Substituent |
|---|---|---|---|
| Conjugated Polymers | Monomer for polymerization via cross-coupling | Bromo group | Trifluoromethyl group (tunes electronic properties) |
| Metal-Organic Frameworks (MOFs) | Organic linker (ligand) to coordinate with metal centers | Amino group, Pyridine Nitrogen | Bromo group (post-synthetic modification) |
| Fluorescent Materials | Core scaffold for fluorescent probes and sensors | Amino group, Pyridine ring | Trifluoromethyl group (modulates fluorescence) |
| Catalyst Ligands | Ligand for transition metal catalysis | Pyridine Nitrogen, Amino group | Trifluoromethyl group (electronic tuning of catalyst) |
Conclusion and Future Research Directions for 2 Bromo 5 Trifluoromethyl Pyridin 4 Amine Chemistry
Summary of Current Methodological Advancements and Synthetic Challenges
The synthesis of highly substituted pyridines such as 2-bromo-5-(trifluoromethyl)pyridin-4-amine is often a multi-step process that presents considerable challenges. Key difficulties include achieving precise regioselectivity during the introduction of substituents onto the pyridine (B92270) ring, the need for protecting group manipulations, and the often harsh conditions required for trifluoromethylation or halogenation steps. nih.gov
Historically, the synthesis of trifluoromethylpyridines (TFMPs) has relied on two primary strategies: the chlorine/fluorine exchange of a corresponding trichloromethylpyridine precursor or the construction of the pyridine ring from a trifluoromethyl-containing building block. researchoutreach.orgresearchoutreach.org While effective, these methods can lack efficiency and generate significant waste. Recent advancements have focused on more direct and selective catalytic methods. However, challenges remain in controlling the substitution patterns on the electron-deficient pyridine ring, where the positions are not equally reactive. The synthesis of a specific isomer like this compound requires a carefully designed synthetic sequence to install the three different substituents in the correct positions, avoiding unwanted side reactions and purification difficulties.
Emerging Catalytic Systems and Novel Reaction Pathways
The development of advanced catalytic systems is central to overcoming the synthetic hurdles associated with this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds on heterocyclic halides. nih.govsemanticscholar.org The future in this area lies in the design of more robust and specialized ligands that can facilitate these transformations under milder conditions and with greater functional group tolerance. For instance, the development of bulky biarylphosphine ligands has already improved the efficiency of amination for challenging heterocyclic substrates. nih.gov
Beyond traditional cross-coupling, novel reaction pathways are emerging. These include late-stage functionalization techniques that could potentially install the bromo or trifluoromethyl group more directly, and photochemical methods that offer alternative activation pathways. tandfonline.com Furthermore, microwave-assisted synthesis is gaining traction as a method to accelerate reactions, improve yields, and promote greener chemical processes in the synthesis of fluorinated heterocycles. benthamdirect.com
| Catalytic System / Pathway | Potential Application in Synthesis | Advantages |
| Palladium-based Catalysts | Amination of bromopyridines; Cross-coupling at the C-Br position. | High efficiency, well-understood mechanism. uwindsor.ca |
| Iridium-based Catalysts | Asymmetric reductive amination. | High enantioselectivity for creating chiral centers. |
| Photocatalysis | Radical-based trifluoromethylation or C-H functionalization. | Mild reaction conditions, novel reactivity. |
| Microwave-Assisted Synthesis | Acceleration of substitution and coupling reactions. | Reduced reaction times, improved yields, energy efficiency. benthamdirect.comchemijournal.com |
Opportunities in Sustainable Synthesis and Process Intensification
A significant future direction for the chemistry of this compound is the adoption of green and sustainable synthetic practices. This involves minimizing waste, reducing the number of synthetic steps (process intensification), and using less hazardous reagents and solvents. chemijournal.com Industrial-scale syntheses of related TFMP intermediates have already demonstrated the benefits of process intensification, where multi-step liquid-phase processes are being replaced by more efficient vapor-phase reactions at high temperatures. nih.govjst.go.jp
Future opportunities include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Catalyst Recycling: Developing heterogeneous catalysts or utilizing flow chemistry setups to enable easy separation and reuse of expensive metal catalysts.
Solvent Minimization: Exploring solvent-free reaction conditions or replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. chemijournal.com
Energy Efficiency: Employing methods like microwave irradiation or flow chemistry to reduce energy consumption compared to conventional batch heating. benthamdirect.com
Future Directions in Theoretical Prediction and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating research and development. researchgate.netjournaleras.com For this compound, theoretical studies can provide profound insights into its reactivity and guide the design of new synthetic methods.
Key areas for future theoretical investigation include:
Regioselectivity Prediction: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring, helping to rationalize and predict the outcomes of substitution reactions. nih.govnih.gov This is crucial for avoiding the formation of undesired isomers.
Reaction Mechanism Elucidation: DFT calculations can map out the energy profiles of reaction pathways, identify transition states, and clarify the role of catalysts. nih.gov A deeper mechanistic understanding of palladium-catalyzed amination, for example, can lead to the rational design of more efficient catalysts. uwindsor.ca
Molecular Property Prediction: The electronic properties of new derivatives of this compound can be calculated to predict their potential as pharmacophores or materials. DFT has been used to investigate the geometry and electronic properties of similar TFMP structures. journaleras.com
Catalyst Design: Theoretical screening of potential ligands for metal catalysts can identify promising candidates for synthesis and testing, reducing the empirical effort required in catalyst development.
Unexplored Derivatization and Scaffold Applications
The true value of this compound lies in its potential as a versatile chemical scaffold. The presence of three distinct functional handles—the bromo group, the amine group, and the pyridine ring itself—allows for a wide range of subsequent chemical modifications. The demand for novel TFMP derivatives in the agrochemical and pharmaceutical industries is steadily increasing, highlighting the potential for new applications. researchoutreach.orgresearchoutreach.org
Future research should focus on exploring:
Cross-Coupling Reactions: The bromo substituent is an ideal handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a vast array of aryl, alkyl, and alkynyl groups.
Amine Functionalization: The primary amine can be readily acylated, alkylated, or used as a nucleophile in the construction of new heterocyclic rings, such as pyrimidines or imidazoles.
C-H Functionalization: Direct, late-stage functionalization of the remaining C-H bond on the pyridine ring offers an atom-economical way to introduce further complexity.
Bioisosteric Replacement: The scaffold can be used in medicinal chemistry programs where a trifluoromethyl-substituted aminopyridine moiety is desired as a bioisostere for other chemical groups to enhance properties like metabolic stability or binding affinity. nih.gov
The systematic exploration of these derivatization pathways will undoubtedly lead to the discovery of new molecules with valuable biological activities and material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethyl)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of halogenated pyridine precursors. For example, bromination of 5-(trifluoromethyl)pyridin-4-amine using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DMF yields the target compound. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like di-brominated analogs .
- Characterization : Post-synthesis, confirm purity using HPLC (>95%) and structural integrity via H/F NMR (e.g., δ ~8.2 ppm for pyridine protons, δ -60 ppm for CF) and high-resolution mass spectrometry (HRMS) .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELX programs (e.g., SHELXL) for refinement, focusing on resolving torsional angles and halogen bonding interactions. For poorly diffracting crystals, consider cryogenic cooling (100 K) to enhance data quality .
- Data Interpretation : Key metrics include R-factor (<0.05) and electron density maps to validate the bromine and trifluoromethyl positions. Cross-validate with DFT-optimized geometries if experimental data is noisy .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Analysis : The electron-withdrawing CF group deactivates the pyridine ring, directing electrophilic substitution to the para position. Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling C–C bond formation. Kinetic studies (e.g., via F NMR) reveal that CF stabilizes transition states, lowering activation energy by ~5 kcal/mol compared to non-fluorinated analogs .
- Contradiction Alert : While CF typically reduces reactivity, steric effects in bulky ligands (e.g., SPhos) can unexpectedly enhance coupling yields (75–90%) by preventing catalyst deactivation .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes like leucyl-tRNA synthetase. Parameterize the CF group’s electrostatic potential using DFT (B3LYP/6-31G*). Validate with binding affinity assays (IC values) and correlate with computed ΔG values .
- Case Study : Derivatives with electron-deficient aryl boronate esters (synthesized via Miyaura borylation) show enhanced antifungal activity (MIC 2–8 µg/mL against Candida spp.), linked to stronger hydrogen bonding with the enzyme’s active site .
Q. How can conflicting spectroscopic data (e.g., C NMR shifts) be resolved for this compound?
- Troubleshooting : Discrepancies in C NMR (e.g., CF carbon at δ 122 ppm vs. predicted δ 118 ppm) may arise from solvent polarity or paramagnetic impurities. Use deuterated DMSO-d for consistency. Cross-check with gas-phase DFT calculations (e.g., Gaussian 09) to isolate environmental effects .
- Advanced Validation : Dynamic NMR (DNMR) can detect rotational barriers in the CF group, confirming conformational rigidity at room temperature .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
